2-Bromo-5-methoxy-4-nitropyridine
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Overview
Description
2-Bromo-5-methoxy-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Therefore, it can be inferred that protein tyrosine kinases could be a potential target.
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the synthesis of pyrrolopyridones, it may indirectly influence the pathways regulated by protein tyrosine kinases .
Pharmacokinetics
Safety data sheets indicate that it may be harmful if swallowed, inhaled, or in contact with skin , suggesting that it can be absorbed through these routes.
Result of Action
As a precursor in the synthesis of potential protein tyrosine kinase inhibitors , it may contribute to the inhibition of these enzymes, which could have downstream effects on cellular signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-nitropyridine. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions . Additionally, safety data sheets recommend ensuring adequate ventilation when handling this compound, suggesting that its stability or reactivity may be affected by exposure to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-nitropyridine typically involves the bromination of 2-methoxy-4-nitropyridine. One method includes the addition of bromine to a solution of 2-methoxy-4-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the process likely involves similar bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-4-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-methoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific properties.
Comparison with Similar Compounds
2-Bromo-5-nitropyridine: Similar in structure but lacks the methoxy group.
2-Methoxy-5-nitropyridine: Similar but lacks the bromine atom.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXZTUWUDRHWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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